

Spectral Characterization of 3-Phenyl-1H-Indazole: A Technical Guide

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Compound of Interest

Compound Name: 3-phenyl-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characterization of **3-phenyl-1H-indazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the key spectroscopic data, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological mechanisms of action.

Introduction

3-Phenyl-1H-indazole is a key structural motif found in a variety of compounds exhibiting a broad spectrum of biological activities, including antifungal and anticancer properties.^[1] A thorough understanding of its spectral properties is fundamental for its identification, quality control, and the rational design of new therapeutic agents. This guide summarizes the essential spectroscopic data for **3-phenyl-1H-indazole**, encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectral data for **3-phenyl-1H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of **3-Phenyl-1H-indazole**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
12.10	bs	-	NH
8.10-8.03	m	-	H-4, Phenyl H
7.60-7.46	m	-	H-7, Phenyl H
7.35-7.10	m	-	H-5, H-6, Phenyl H

Solvent: CDCl_3 . bs = broad singlet, m = multiplet.

Table 2: ^{13}C NMR Spectral Data of **3-Phenyl-1H-indazole**

Chemical Shift (δ , ppm)	Assignment
145.51	C-3
141.63	C-7a
133.51	Phenyl C (quaternary)
128.98	Phenyl CH
128.17	Phenyl CH
127.81	C-5
126.70	C-6
121.24	C-4
120.94	C-3a
120.82	Phenyl CH
110.43	C-7

Solvent: CDCl_3 .

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of **3-Phenyl-1H-indazole**

m/z	Interpretation
217.0735	[M+Na] ⁺

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data of **3-Phenyl-1H-indazole**

Wavenumber (cm ⁻¹)	Interpretation
3151	N-H stretching
2929	C-H aromatic stretching
1621	C=N stretching
1479	C=C aromatic stretching

Sample preparation: KBr pellet or thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for **3-phenyl-1H-indazole** is not readily available in the cited literature. However, based on the structure and data for the parent 1H-indazole, it is expected to exhibit strong absorption bands in the UV region, likely between 250 and 300 nm, arising from π - π^* transitions within the aromatic and heterocyclic ring systems. The phenyl substitution at the 3-position is expected to cause a bathochromic (red) shift compared to the unsubstituted indazole.

Experimental Protocols

Synthesis of 3-Phenyl-1H-indazole

A general method for the synthesis of 3-substituted indazoles involves the reaction of an appropriate ortho-substituted phenyl ketone with hydrazine. The following is a representative

protocol adapted for the synthesis of **3-phenyl-1H-indazole**.

Workflow for the Synthesis of **3-Phenyl-1H-indazole**



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Caption: General workflow for the synthesis of **3-phenyl-1H-indazole**.

Procedure:

- To a solution of 2-aminobenzophenone (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (2-3 equivalents).
- Add a catalytic amount of a mineral acid (e.g., HCl).
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **3-phenyl-1H-indazole**.

NMR Spectroscopy

Procedure:

- Dissolve 5-10 mg of the purified **3-phenyl-1H-indazole** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

Procedure:

- Prepare a dilute solution of **3-phenyl-1H-indazole** in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]
- Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.[3]
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
- Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI), in positive ion mode.
- Analyze the resulting spectrum for the molecular ion peak and any characteristic fragmentation patterns.

Infrared Spectroscopy

Procedure:

- For a solid sample, prepare a KBr pellet by grinding a small amount of **3-phenyl-1H-indazole** with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the

compound.[4]

- Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

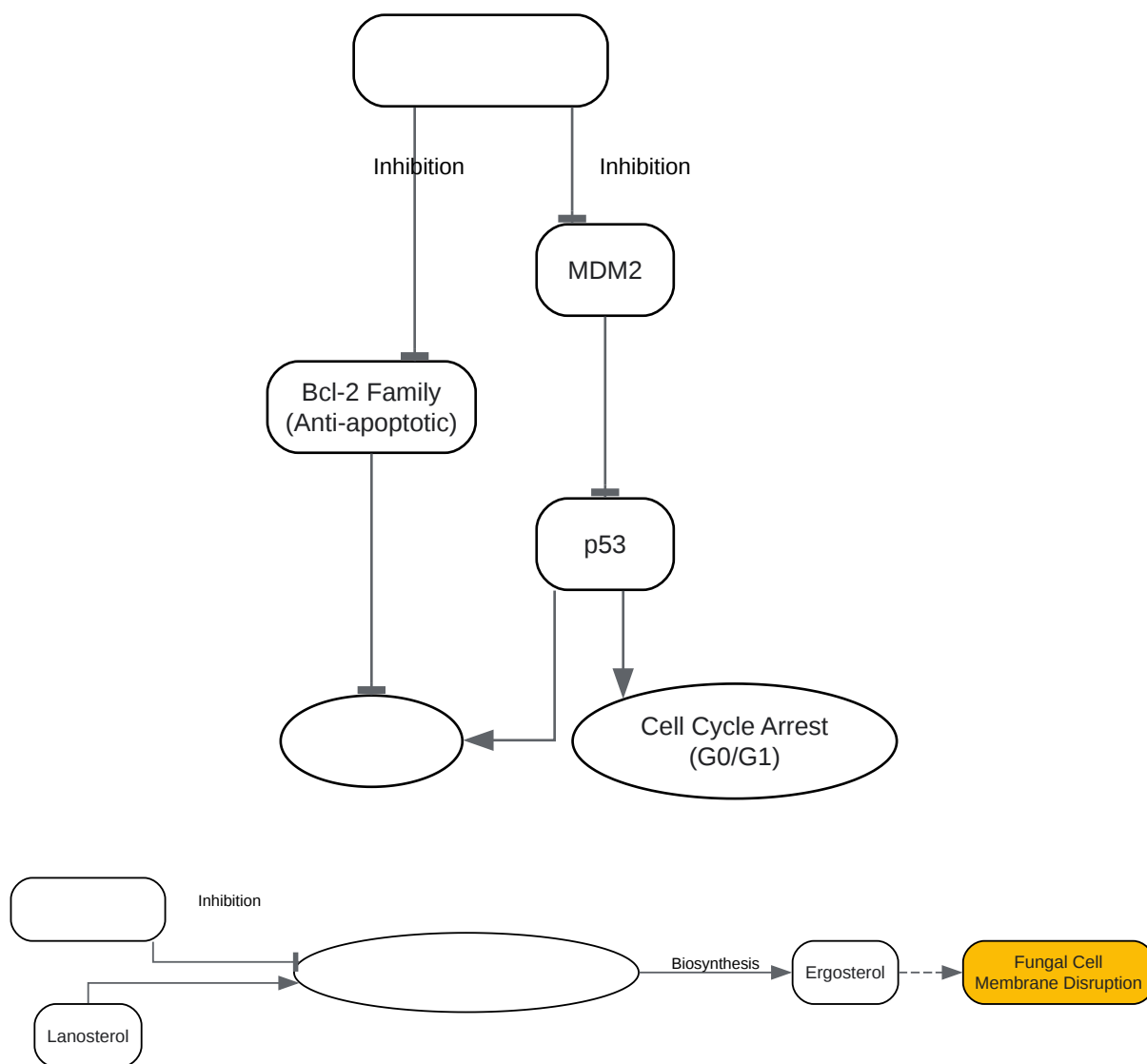
Potential Biological Signaling Pathways

Indazole derivatives have shown promise as both anticancer and antifungal agents. The following diagrams illustrate the proposed mechanisms of action.

Anticancer Mechanism

Certain indazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. A proposed mechanism involves the inhibition of anti-apoptotic proteins of the Bcl-2 family and interference with the p53/MDM2 pathway.

Proposed Anticancer Signaling Pathway of Indazole Derivatives



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